Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

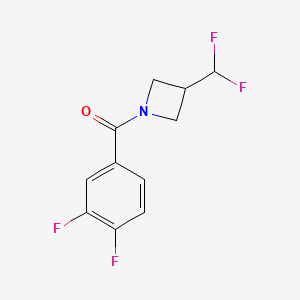

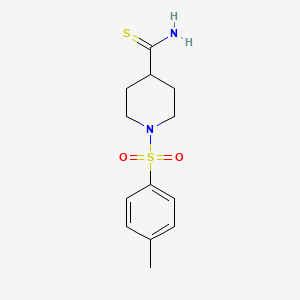

“Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid” is a chemical compound with the molecular formula C16H19NO4S . It is a useful intermediate used in the preparation of enantiopure L-benzofuranyl-and L-benzothienyl alanines .

Molecular Structure Analysis

The molecular structure of “Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid” can be represented by the SMILES stringCC(C)(C)OC(=O)NC@HC(O)=O . The InChI string is 1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 . Physical And Chemical Properties Analysis

“Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid” has a molecular weight of 321.39 g/mol . Its melting point is between 236-240 °C , and it has a boiling point of 416.7 °C at 760 mmHg . The density is predicted to be 1.374±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Catalyst for N-tert-Butoxycarbonylation of Amines

The compound is instrumental in N-tert-butoxycarbonylation of amines, with applications in peptide synthesis due to its resistance to racemization. It's especially valuable for synthesizing N-Boc derivatives of chiral α-amino alcohols and esters, showing high chemoselectivity and excellent yields. This process is pivotal in solid-phase peptide synthesis, as it provides protection to amines during multifunctional target synthesis (Heydari et al., 2007).

Building Block for Pseudopeptide Synthesis

It serves as a building block for pseudopeptide synthesis. Its distinct functionalities enable selective reactions, making it valuable for synthesizing complex peptide structures. This aspect is crucial in developing peptidomimetics and combinatorial chemistry applications (Pascal et al., 2000).

Activation of Carboxylic Acids

This compound is used in activating carboxylic acids as active esters, a critical step in synthesizing peptides and amides. It offers an efficient pathway for the formation of benzotriazinonyl esters, which are intermediates in these reactions (Basel & Hassner, 2002).

Synthesis of Novel Amino Acids

It plays a significant role in synthesizing novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety. This includes applications in Michael addition and palladium-catalyzed C−C or C−N cross couplings, important for creating racemic amino acid derivatives linked to benzo[b]thiophene (Abreu et al., 2003).

Synthesis of C-Terminal Peptide Amides

The compound is utilized in the synthesis of C-terminal peptide amides under mild conditions. It is used in preparing N-protected aminomethyl benzoic acids, essential for developing novel peptide amide synthesis techniques (Hammer et al., 2009).

Electrophilic Amination

This acid is involved in the electrophilic amination of amino acids and their derivatives, leading to the synthesis of tert-butyloxycarbonyl (Boc) protected hydrazino acids. These intermediates are crucial for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Propiedades

IUPAC Name |

(3S)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)

![1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone](/img/structure/B2572912.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)